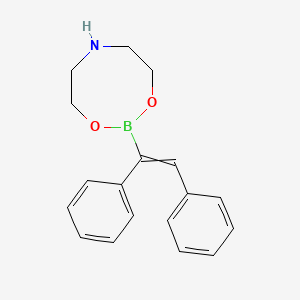
(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
Vue d'ensemble
Description
“(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C6H11N3OS . It has a molecular weight of 173.24 . The IUPAC name for this compound is 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3OS/c1-2-3-9-5(4-10)7-8-6(9)11/h10H,2-4H2,1H3,(H,7,11)(H,8,10) . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical And Chemical Properties Analysis
The melting point of “this compound” is reported to be between 175-176 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Studies
- The mercaptoacetic acid substituted 1,2,4-triazole, including a compound structurally related to (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol, was synthesized and used in dinuclear cobalt and nickel complexes. These complexes showed strong urease inhibition activities, highlighting the potential of such compounds in enzymatic inhibition studies (Fang et al., 2019).
Antiproliferative and Antilipolytic Activities
- A series of 1,2,4-triazole derivatives, including those with sulfanyl groups, were synthesized and evaluated for their antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This suggests the potential of such compounds in the development of treatments for obesity-related cancers (Shkoor et al., 2021).
Catalytic Applications
- Compounds related to this compound have been studied for their catalytic properties. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which shares a similar triazole component, demonstrated effectiveness as a catalyst in Huisgen 1,3-dipolar cycloadditions, suggesting the potential for related triazole compounds in catalysis (Ozcubukcu et al., 2009).
Antimicrobial Activities
- Triazole derivatives, including those with sulfanyl groups, have been synthesized and shown to have significant antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger. This underscores their potential use in the development of new antimicrobial agents (Hussain et al., 2008).
Structural Characterization and Polymorphism
- The structural characterization of compounds closely related to this compound has been conducted. Studies have shown that these compounds can exhibit polymorphism, which is crucial for understanding their physical properties and potential pharmaceutical applications (Mazur et al., 2008).
Orientations Futures
The future directions for research on “(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could include further exploration of their potential antibacterial and anticancer properties . Additionally, more research could be done to understand their synthesis and chemical reactions .
Propriétés
IUPAC Name |
3-(hydroxymethyl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-2-3-9-5(4-10)7-8-6(9)11/h10H,2-4H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWSJVDKVAJLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



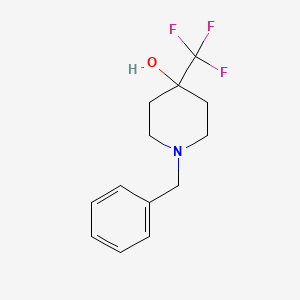
![1H,5H-[1]Benzopyrano[6,7,8-ij]quinolizinium,9-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propenyl]-11-(1,1-dimethylethyl)-2,3,6,7-tetrahydro-, inner salt](/img/structure/B3340300.png)

![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)

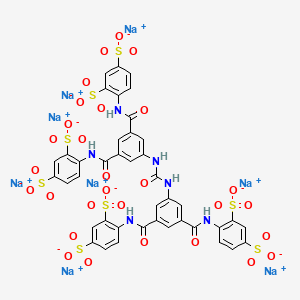

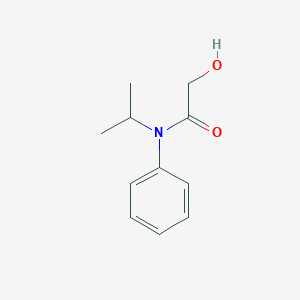
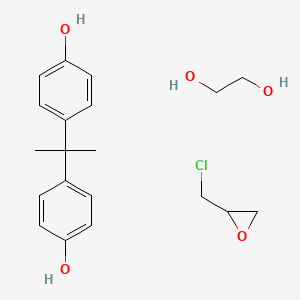
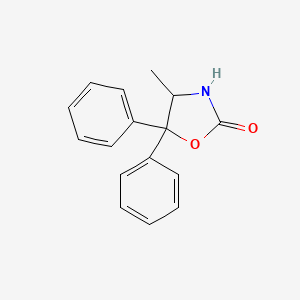
![2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide](/img/structure/B3340341.png)
![(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B3340353.png)
![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)
